N-isopropyl-2-((5-(4-(2-phenoxypropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-isopropyl-2-((5-(4-(2-phenoxypropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H27N5O3S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Agents
N-isopropylpiperazine derivatives have demonstrated significant antimicrobial potential. Patel and Park (2015) discussed the synthesis of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, showing promising in vitro activity against bacteria and fungi, with minimum inhibitory concentrations as low as 4–8 µg/mL (Patel & Park, 2015). Similarly, Xia (2015) synthesized 1,3,4-thiadiazole amide compounds containing piperazine, exhibiting inhibitory effects on Xanthomonas campestris pv. oryzae (Xia, 2015).
Anticancer Activity
N-isopropylpiperazine derivatives have shown potential in anticancer research. Wu et al. (2017) designed and synthesized N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, revealing potent antiproliferative activity against human cervical and lung cancer cell lines (Wu et al., 2017).
Insecticidal Activity
Fadda et al. (2017) reported the synthesis of heterocycles incorporating a thiadiazole moiety, which were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study highlights the potential use of such compounds in agricultural pest control (Fadda et al., 2017).
Antifungal and Antibacterial Agents
The synthesis of novel scaffolds incorporating thiadiazole and piperazine has been explored for their antimicrobial activities. Abdelmajeid et al. (2017) synthesized Thiadiazolyl Piperidine and Piperazine, showing in-vitro effectiveness against various bacterial and fungal strains (Abdelmajeid et al., 2017).
Molecular Docking and Drug Design
Mehta et al. (2019) synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, evaluating their antimicrobial and anticancer activities, along with molecular docking studies. This research contributes to the rational drug designing for anticancer molecules (Mehta et al., 2019).
Properties
IUPAC Name |
2-[[5-[4-(2-phenoxypropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S2/c1-14(2)21-17(26)13-29-20-23-22-19(30-20)25-11-9-24(10-12-25)18(27)15(3)28-16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVPWCZKVFDQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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